3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C15H15NO4S. It is characterized by the presence of both a sulfamoyl group and a methyl group on the benzoic acid ring, which contributes to its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its implications in organic synthesis, biological activity, and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving specific reagents and conditions. It is available for purchase from chemical suppliers and is often used in research settings to explore its properties and applications.
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid falls under the category of sulfonamides, which are known for their diverse biological activities. This compound's classification highlights its potential as a pharmaceutical agent and as a reagent in organic synthesis.
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves a multi-step process:
In industrial settings, the production may utilize automated reactors and continuous flow systems to enhance efficiency. Advanced purification techniques such as chromatography can be employed to ensure high purity levels of the final product.
The molecular structure of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid consists of a benzoic acid core substituted with a sulfamoyl group at the meta position relative to the carboxylic acid group and a dimethylphenyl group at the para position. The structural formula can be represented as follows:
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid can participate in several types of chemical reactions:
The mechanism of action for 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with biological targets. The sulfamoyl group can form hydrogen bonds with specific biomolecules, influencing their activity. Additionally, this compound may inhibit certain enzymes or receptors, which contributes to its biological effects. The exact pathways depend on the context of use, particularly in therapeutic applications.
Relevant data regarding these properties can be found in chemical databases and literature focused on sulfonamide compounds.
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has several scientific uses:
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid employs a convergent strategy involving sulfamoylation and carboxyl group manipulation. The core pathway initiates with the regioselective chlorosulfonation of 4-methylbenzoic acid derivatives, followed by nucleophilic amination with 2,4-dimethylaniline. Critical modifications include the oxidation of the 4-methyl substituent to the carboxylic acid functionality after sulfonamide coupling, as direct functionalization of preformed benzoic acids risks decarboxylation under high-temperature sulfonation. Patent data reveals that methyl-to-carboxyl conversion is optimally achieved via pressurized oxidation using dilute nitric acid (25–65 wt%) and oxygen (0–3.0 MPa) at 140–200°C, catalyzed by CuI or Co₂O₃. This method achieves >85% yield while minimizing nitric acid consumption and NOx byproducts [4]. Alternative routes leverage Schiff base intermediates derived from sulfonylated aldehydes, though these require stringent anhydrous conditions to prevent hydrolysis [2].
Table 1: Key Reaction Parameters for Benzoic Acid Derivative Synthesis
Reaction Step | Conditions | Catalyst/Additive | Yield (%) |
---|---|---|---|
Chlorosulfonation | ClSO₃H, 0–5°C, DCM | – | 70–75 |
Amination | 2,4-Dimethylaniline, pyridine, RT | Triethylamine | 80–88 |
Methyl group oxidation | HNO₃ (25–65%), O₂ (1–3 MPa), 140–200°C | CuI (0.05–0.1 eq) | 85–92 |
Post-synthesis purification employs methanol recrystallization, exploiting the compound’s low solubility in cold methanol (<0.5 g/L at 10°C) versus high solubility in hot methanol (∼25 g/L at 65°C) [4]. Spectroscopic validation includes ¹H NMR resonance at δ 12.8 ppm (COOH) and δ 8.5 ppm (SO₂NH), alongside FT-IR bands at 1685 cm⁻¹ (C=O) and 1330, 1150 cm⁻¹ (asymmetric/symmetric SO₂) [2] [5].
Regioselectivity in sulfamoylation is governed by electronic and steric effects of existing substituents. For 4-methylbenzoic acid precursors, sulfonation occurs predominantly at the meta position (C-3) due to the electron-withdrawing nature of the carboxyl (or methyl) group, which deactivates ortho/para sites. Computational studies (DFT/B3LYP-cc-pVDZ) confirm a ∼5.2 kcal/mol energy preference for meta-sulfonation over ortho in methylbenzoates, attributed to steric repulsion between SO₂Cl and COOR groups [2]. To enhance meta selectivity, low-temperature protocols (0–10°C) in aprotic solvents (acetonitrile, DCM) are employed, suppressing diffusion-controlled bis-sulfonation [9].
Heterocyclic directing groups (e.g., pyrimidin-2-yl in sulfadiazine) can override inherent electronic preferences, as demonstrated in analogous sulfonamides where hydrogen bonding between SO₂Cl and the heterocycle’s nitrogen orientates ortho-attack [5]. However, 2,4-dimethylaniline lacks such directing capability, making steric shielding pivotal: the ortho-methyl group impedes sulfamoylation proximal to itself, favoring N- over C-sulfonation. X-ray crystallography of related compounds shows bond angles of 123.27° at the sulfamoyl nitrogen, accommodating bulky aryl groups without distortion [3].
Table 2: Regioselectivity Drivers in Sulfamoylation
Factor | Effect on Regioselectivity | Experimental Evidence |
---|---|---|
Substitutent EWG Strength | Meta preference enhanced by strong EWGs | 85% meta yield for COOH vs. 60% for CH₃ [4] |
Temperature | <10°C favors kinetic meta product | 95% selectivity at 5°C vs. 80% at 25°C [9] |
Steric Hindrance | Ortho-alkyl groups block adjacent sulfamation | X-ray bond angle distortion ≤5° [3] |
The bioactivity of sulfamoyl benzoic acids is critically modulated by N-aryl substituents. For 3-sulfamoyl-4-methylbenzoic acid derivatives, the 2,4-dimethylphenyl group confers optimal steric occupancy and lipophilicity (logP ∼2.8) for membrane penetration. Bioisosteric replacement studies show that:
Molecular docking of analogues against Mycobacterium tuberculosis DprE1 enzyme reveals that 2,4-dimethyl substitution improves hydrophobic cavity filling (binding energy: −9.2 kcal/mol) versus unsubstituted phenyl (−7.5 kcal/mol) or para-nitrophenyl (−8.1 kcal/mol) [9]. Similarly, in hepatitis B antiviral agents, N-aryl sulfamoyl benzoates with alkyl substituents exhibit 3-fold higher potency than halogenated derivatives due to reduced desolvation penalties [7]. Quantum mechanical calculations (MEP, Fukui indices) further indicate that 2,4-dimethylation lowers the LUMO energy (from −1.8 eV to −2.3 eV), facilitating charge transfer with biological nucleophiles [2].
Table 3: Impact of N-Aryl Substituents on Bioactivity Parameters
N-Substituent | logP | Binding Energy (kcal/mol) | Fukui Electrophilicity (f⁻) |
---|---|---|---|
Phenyl | 2.1 | −7.5 | 0.063 |
4-Fluorophenyl | 2.3 | −8.1 | 0.071 |
2,4-Dimethylphenyl | 2.8 | −9.2 | 0.089 |
2-Methoxy-4-methylphenyl | 2.5 | −8.7 | 0.082 |
Hybridization strategies, such as conjugating the sulfamoyl group to cytisine alkaloids, demonstrate expanded activity profiles but require balanced lipophilicity (clogP 1.5–3.5) for cellular uptake [3]. The 2,4-dimethylphenyl variant achieves this balance, underscoring its utility in lead optimization.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1